REACTION_CXSMILES
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[CH:1]1([C:7]([OH:9])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O=S(Cl)[Cl:12]>>[CH:1]1([C:7]([Cl:12])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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C1(CCCCC1)C(=O)O
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Name
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Quantity
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60 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatile materials were removed in vacuum
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Type
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CUSTOM
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Details
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the residue was used for the next reaction without further purification
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |